molecular formula C11H11N3O2 B6265797 N-(1H-indazol-5-yl)-3-oxobutanamide CAS No. 6023-70-7

N-(1H-indazol-5-yl)-3-oxobutanamide

Cat. No.: B6265797
CAS No.: 6023-70-7
M. Wt: 217.2
InChI Key:
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Description

N-(1H-indazol-5-yl)-3-oxobutanamide: . It features an indazole ring, a bicyclic structure containing nitrogen atoms, and a butanamide group, which is a four-carbon chain with a carbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(1H-indazol-5-yl)-3-oxobutanamide typically involves the reaction of 1H-indazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: : On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety and scalability. The use of catalysts, such as palladium or rhodium complexes, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, N-(1H-indazol-5-yl)-3-oxobutanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: : The compound has shown potential as a bioactive molecule in biological studies

Medicine: : this compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: : In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-5-yl)-3-oxobutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N-(1H-indazol-5-yl)-3-oxobutanamide include other indazole derivatives, such as 2H-indazoles and 7-methyl-1H-indazol-5-yl derivatives.

Uniqueness: : this compound stands out due to its specific structural features and reactivity. Its unique combination of the indazole ring and butanamide group allows for diverse chemical transformations and biological activities that are not observed in other similar compounds.

Properties

CAS No.

6023-70-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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